molecular formula C13H21N3 B1340303 3-(4-Methylpiperazin-1-ylmethyl)benzylamine CAS No. 515162-19-3

3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B1340303
CAS No.: 515162-19-3
M. Wt: 219.33 g/mol
InChI Key: HMWCORSELDZBCN-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C₁₃H₂₁N₃. It is a derivative of benzylamine, where the benzyl group is substituted with a 4-methylpiperazin-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine typically involves the reaction of benzylamine with 4-methylpiperazine. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-ylmethyl)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted benzylamine compounds .

Scientific Research Applications

3-(4-Methylpiperazin-1-ylmethyl)benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is unique due to the presence of both the benzylamine and 4-methylpiperazine groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWCORSELDZBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588106
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515162-19-3
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine
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